molecular formula C19H21N3O3S2 B11281988 3-benzyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-benzyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11281988
M. Wt: 403.5 g/mol
InChI Key: MUOVSZYWRKLAJZ-UHFFFAOYSA-N
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Description

3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a benzyl group, a morpholine moiety, and a thienopyrimidine core. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can be achieved through multicomponent reactions (MCRs). One common method involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is typically carried out in the presence of a Lewis acid catalyst such as ytterbium (III) triflate and uses toluene as the solvent. Microwave-dielectric heating is often employed to increase the overall yield and reduce the reaction time .

Chemical Reactions Analysis

3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents such as alkyl halides.

    Cyclization: The thienopyrimidine core can participate in cyclization reactions to form more complex polyheterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth. This inhibition disrupts the bacterial protein synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thienopyrimidine derivatives such as:

The uniqueness of 3-BENZYL-2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-benzyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O3S2/c23-16(21-7-9-25-10-8-21)13-27-19-20-15-6-11-26-17(15)18(24)22(19)12-14-4-2-1-3-5-14/h1-5H,6-13H2

InChI Key

MUOVSZYWRKLAJZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)N4CCOCC4

Origin of Product

United States

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